N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound characterized by the presence of a 1,3-benzodioxole moiety, a pyrazole ring, and a sulfonyl group attached to a phenylacetamide structure
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight are available .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The synthesis of related compounds has been reported to involve reactions in various environments, such as in the presence of thionyl chloride (socl2), under ultrasonic irradiation, and in a koh solution as a catalyst in ethanol .
Biochemical Analysis
Biochemical Properties
N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interaction leads to mitotic blockade and cell apoptosis. Additionally, the compound’s benzodioxole moiety contributes to its antioxidant activity, which is essential in protecting cells from oxidative stress .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells . This effect is particularly notable in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The compound’s ability to modulate these cellular processes makes it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and leading to the stabilization of microtubules. This action results in the disruption of mitotic spindle formation, ultimately causing cell cycle arrest and apoptosis. Additionally, the compound’s benzodioxole moiety contributes to its antioxidant properties, which help mitigate oxidative stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which could contribute to the observed effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of cellular processes . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its benzodioxole moiety is known to participate in redox reactions, contributing to its antioxidant properties . Additionally, the compound’s interactions with metabolic enzymes may affect its bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions influence the compound’s therapeutic potential and its ability to reach specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
The key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine, undergoes further reactions with aryloxymethyloxiranes to form the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols. Subsequent reaction with chloroacetyl chloride and treatment with secondary amines and hetarenethiols yields the final product .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-[4-chloro-2-(trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxamide
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide is unique due to its combination of a 1,3-benzodioxole moiety, a pyrazole ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-12(22)20-14-3-5-15(6-4-14)27(23,24)21-16(8-9-19-21)13-2-7-17-18(10-13)26-11-25-17/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCUTULTZANIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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